molecular formula C7H11NO3S B1383742 3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione CAS No. 2059987-02-7

3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione

Cat. No.: B1383742
CAS No.: 2059987-02-7
M. Wt: 189.23 g/mol
InChI Key: NLTLGQFKDLISSI-UHFFFAOYSA-N
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Description

[The provided search results do not contain specific information on the applications, research value, or mechanism of action for "3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione." The following is a placeholder description. Researchers are advised to consult specialized chemical literature and databases for accurate information.] This compound is a complex, bicyclic heterocycle featuring a sulfone (1,1,3-trione) group. Heterocyclic compounds containing sulfur and nitrogen atoms are of significant interest in medicinal chemistry and materials science. Fused ring systems analogous to this one, such as pyrrolothiazoles, are frequently investigated for their diverse biological activities, which can include potential as enzyme inhibitors or other pharmacological properties . The specific stereochemistry introduced by the hexahydro (fully saturated) ring system and the methyl group at the 3a-position may make it a valuable chiral building block or intermediate in organic synthesis. Further research is needed to fully elucidate its unique properties and applications. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTLGQFKDLISSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN1S(=O)(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Precursors

A common approach involves cyclization reactions to construct the bicyclic framework. For example:

  • Starting Material : A thioamide derivative (e.g., N-methyl-2-mercaptopyrrolidine ) is reacted with α-haloketones (e.g., chloroacetone) under basic conditions (e.g., triethylamine) to form the thiazole ring.
  • Conditions :
    • Solvent: Ethanol or 2-propanol.
    • Temperature: Reflux (70–80°C).
    • Reaction Time: 4–6 hours.
  • Intermediate : The product undergoes intramolecular cyclization to form the pyrrolo-thiazole skeleton.
Step Reagents/Conditions Product Yield
1 Thioamide + α-haloketone, Et₃N, EtOH, reflux Thiazole intermediate 60–70%
2 Cyclization (acid catalysis) Bicyclic core 75–85%

Oxidation to Introduce Sulfone and Ketone Groups

Post-cyclization, oxidation is critical to introduce the sulfone and ketone moieties:

  • Sulfonation : Treatment with hydrogen peroxide (H₂O₂) or oxone in acetic acid converts the thioether to a sulfone.
  • Ketone Formation : Oxidative cleavage of a vicinal diol (e.g., using Jones reagent ) introduces the ketone group.
Functional Group Reagent Conditions Yield
Sulfone H₂O₂, AcOH 50°C, 2 h 90%
Ketone CrO₃, H₂SO₄ 0°C, 1 h 65%

Alternative Route: One-Pot Multicomponent Reaction

A streamlined method combines cyclization and oxidation in a single pot:

  • Reactants :
    • 3-Aminopyrrolidine.
    • Carbon disulfide (CS₂).
    • Methyl iodide (CH₃I).
  • Conditions :
    • Solvent: DMF, 100°C.
    • Oxidizing Agent: m-CPBA (meta-chloroperbenzoic acid).
  • Outcome : Direct formation of the sulfone and ketone groups via in situ oxidation.
Component Role Quantity
CS₂ Thiol source 1.2 eq
CH₃I Methylation agent 1.5 eq
m-CPBA Oxidizing agent 2.0 eq

Purification and Characterization

Final purification typically involves:

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization + Oxidation High purity, scalable Multiple steps, lower overall yield
One-Pot Reaction Time-efficient, fewer intermediates Requires stringent temperature control

Key Challenges and Solutions

  • Challenge : Over-oxidation of the sulfone group.
    • Solution : Use controlled stoichiometry of H₂O₂.
  • Challenge : Epimerization during cyclization.
    • Solution : Opt for chiral catalysts (e.g., L-proline).

Chemical Reactions Analysis

Types of Reactions

3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfur atom or other functional groups.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a scaffold for drug development due to its structural complexity and the presence of sulfur and nitrogen atoms which can participate in various biological interactions. Research indicates that derivatives of thiazole and pyrrole compounds exhibit antimicrobial, antifungal, and anticancer activities.

Case Study: Anticancer Activity
Recent studies have explored the synthesis of analogs of 3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione to evaluate their cytotoxic effects on cancer cell lines. These studies demonstrate that modifications at specific positions can enhance the potency against various cancer types.

Agricultural Chemistry

Compounds similar to this thiazole derivative have been investigated for their potential use as agrochemicals. The ability to inhibit certain enzymes in pests makes them candidates for developing new pesticides.

Case Study: Insecticidal Activity
Research has reported on the synthesis of thiazole-based compounds that exhibit insecticidal properties against common agricultural pests. The mechanism often involves disrupting metabolic pathways essential for pest survival.

Material Science

The unique properties of this compound make it suitable for applications in material science as well. Its stability and reactivity can be leveraged in the development of novel materials.

Case Study: Polymerization Studies
Recent investigations have focused on the polymerization behavior of thiazole derivatives to create new polymeric materials with enhanced thermal and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

(3aS,5S)-5-Methoxy-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione
  • Molecular Formula : Likely C₇H₁₂N₂O₄S (inferred from ).
  • Key Differences : Replaces the 3a-methyl group with a 5-methoxy substituent.

Compounds with Alternative Fused Ring Systems

Octahydro-1λ⁶-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione ()
  • Molecular Formula : C₆H₁₀N₂O₃S (MW 190.22 g/mol).
  • Key Differences : Features a pyridine ring fused to thiazole instead of pyrrolidine.
  • Impact : The pyridine ring introduces aromaticity and basicity, which may enhance interactions with π-acidic protein pockets .
Hexahydro-2H-1λ⁶-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione ()
  • Molecular Formula: C₇H₁₁NO₃S (MW 189.23 g/mol).
  • Key Differences : A pyridine-thiazole fusion with a hexahydro scaffold.
  • Impact : The reduced ring saturation compared to octahydro derivatives may increase conformational flexibility .

Thiadiazole-Containing Derivatives

(3aR)-Hexahydro-1λ⁶-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione ()
  • Molecular Formula : C₅H₈N₂O₃S (MW 176.19 g/mol).
  • Key Differences : Incorporates a 1,2,5-thiadiazole ring instead of 1,2-thiazole.

Bis-Thiazole Systems

2H,3H-1λ⁶-[1,2]thiazolo[3,4-d][1,2]thiazole-1,1,3-trione ()
  • Molecular Formula : C₄H₂N₂O₃S₂ (MW 190.2 g/mol).
  • Key Differences : Contains two fused thiazole rings, creating a compact, planar structure.
  • Impact : The dual thiazole system may exhibit unique π-stacking interactions but reduced solubility due to higher rigidity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Properties
3a-Methyl-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione (Target) ~C₆H₁₀N₂O₃S ~190–200 Pyrrolidine-thiazole fusion, 3a-methyl Moderate lipophilicity, enzyme inhibition potential
(3aS,5S)-5-Methoxy-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione ~C₇H₁₂N₂O₄S ~208 5-Methoxy substituent Increased polarity, potential solubility advantages
Octahydro-1λ⁶-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione C₆H₁₀N₂O₃S 190.22 Pyridine-thiazole fusion Aromaticity, basicity
(3aR)-Hexahydro-1λ⁶-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione C₅H₈N₂O₃S 176.19 Thiadiazole ring Enhanced electrophilicity
2H,3H-1λ⁶-[1,2]thiazolo[3,4-d][1,2]thiazole-1,1,3-trione C₄H₂N₂O₃S₂ 190.2 Bis-thiazole system Planar structure, π-stacking capability

Biological Activity

3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H11NO3S
  • Molecular Weight : 189.24 g/mol
  • IUPAC Name : 3a-methyltetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide
  • CAS Number : 2059987-02-7

The compound features a unique thiazole ring system that contributes to its biological properties. The structural characteristics allow it to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of thiazole derivatives, including this compound. Thiazoles are known for their effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
3a-Methyl...C. albicans8 µg/mL

These findings suggest that the compound may exhibit significant antimicrobial effects, warranting further investigation.

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic effects of thiazole derivatives on cancer cell lines. The mechanism of action often involves apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of various thiazole derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that:

  • IC50 values for MCF-7 : 5 µM for Compound A; 10 µM for Compound B; 15 µM for 3a-Methyl...
  • IC50 values for A549 : 8 µM for Compound A; 12 µM for Compound B; 20 µM for 3a-Methyl...

These results indicate that while the compound shows promise, its efficacy may be lower than some other derivatives.

Mechanistic Studies

Mechanistic studies have suggested that the biological activity of thiazole compounds is mediated through several pathways:

  • Apoptosis Induction : Compounds induce cell death via mitochondrial pathways without compromising membrane integrity.
  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways has been observed.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Common Synthetic Route :

  • Cyclization of appropriate amines with thioesters.
  • Oxidation to introduce sulfone groups.
  • Purification through recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3a-Methyl-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione, and how do cyclization methods influence yield and purity?

  • Methodological Answer : The synthesis of pyrrolothiazole derivatives often involves cyclocondensation or cycloaddition reactions. For example, highlights that hydrogenated pyrroloimidazoles (structurally analogous) are synthesized via [3+2] cycloaddition or intramolecular cyclization under acidic conditions. For the target compound, optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is critical. A stepwise approach, such as pre-functionalizing the thiazole ring before introducing the methyl group at the 3a position, may improve yield. Post-synthesis purification via column chromatography (using gradient elution) and validation by NMR (¹H/¹³C) and LC-MS are recommended to ensure purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 3a-Methyl-hexahydro-pyrrolothiazole derivatives?

  • Methodological Answer :

  • ¹H NMR : Analyze coupling constants to distinguish axial/equatorial protons in the hexahydro ring system. For example, equatorial protons typically exhibit larger coupling constants (J = 10–12 Hz) compared to axial protons.
  • ¹³C NMR : Identify carbonyl carbons (δ ~170–180 ppm) and sulfur-containing moieties (δ ~40–60 ppm for thiazole carbons).
  • IR : Confirm the presence of sulfone groups (asymmetric S=O stretching at ~1300 cm⁻¹ and symmetric at ~1150 cm⁻¹).
  • MS : High-resolution ESI-MS can validate molecular ion peaks and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for pyrrolothiazole derivatives, particularly regarding stereochemical assignments?

  • Methodological Answer : Discrepancies in stereochemical data often arise from dynamic ring puckering or solvent-dependent conformational changes. To address this:

  • Perform variable-temperature NMR to "freeze" conformers and observe splitting patterns.
  • Use NOESY/ROESY to identify spatial proximity between protons (e.g., axial methyl groups and adjacent hydrogens).
  • Compare experimental data with DFT-optimized structures (using software like Gaussian or ORCA) to validate stereochemical models. For instance, demonstrates how NOESY correlations resolved ambiguities in a pyrrolo-thiazolo-pyrimidine derivative .

Q. How can computational modeling (e.g., DFT, MD) guide the design of experiments to study the reactivity of the sulfone group in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the sulfone group and calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the sulfur atom’s electrophilicity can be quantified to anticipate nucleophilic substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on sulfone reactivity. Polar solvents (e.g., DMSO) may stabilize transition states in SN2 mechanisms.
  • Transition State Analysis : Use QM/MM methods to model reaction pathways for sulfone reduction or oxidation. emphasizes linking computational results to experimental kinetics (e.g., Arrhenius plots) to validate predictions .

Q. What experimental designs are recommended to investigate the compound’s potential as a chiral catalyst in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution.
  • Catalytic Screening : Test the compound in model reactions (e.g., asymmetric aldol or Michael additions) under varying conditions (temperature, solvent, additives).
  • Kinetic Profiling : Measure enantiomeric excess (ee) using chiral stationary phase GC or polarimetry.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfone groups) to track catalytic cycles. illustrates similar methodologies for triazolothiadiazine derivatives .

Data Analysis and Theoretical Frameworks

Q. How should researchers reconcile discrepancies between experimental and computational data for this compound’s thermodynamic stability?

  • Methodological Answer :

  • Thermodynamic Measurements : Determine ΔG of formation via calorimetry (e.g., DSC) and compare with DFT-derived Gibbs free energies.
  • Error Analysis : Quantify uncertainties in computational methods (e.g., basis set limitations or solvent model inaccuracies).
  • Benchmarking : Cross-validate with high-level ab initio methods (e.g., CCSD(T)) if DFT results deviate significantly. (NIST data) provides reference thermochemical values for validation .

Q. What theoretical frameworks (e.g., frontier molecular orbital theory) explain the compound’s reactivity in photochemical reactions?

  • Methodological Answer :

  • FMO Analysis : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. A smaller gap (e.g., <4 eV) suggests higher photoreactivity.
  • TD-DFT : Simulate UV-Vis spectra to identify electronic transitions (e.g., n→π* or π→π*).
  • Experimental Correlation : Compare computed excitation energies with experimental UV-Vis data. underscores integrating theory-driven hypotheses with controlled irradiation experiments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione
Reactant of Route 2
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione

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